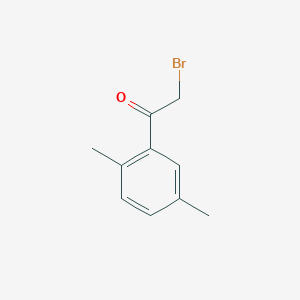
2-Bromo-1-(2,5-dimethylphenyl)ethanone
Overview
Description
2-Bromo-1-(2,5-dimethylphenyl)ethanone is an organic compound that has been studied for its applications in organic synthesis, as well as its biochemical and physiological effects. It was first synthesized in 1962 by the reaction of 2,5-dimethylphenylmagnesium bromide with ethanone. This compound has been widely used as a reagent and in the synthesis of pharmaceuticals due to its unique properties.
Scientific Research Applications
Chemical Synthesis and Derivatives
2-Bromo-1-(2,5-dimethylphenyl)ethanone has been explored for its role in the synthesis of various chemical compounds. For instance, Li Hong-xia (2007) described the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, demonstrating its utility as an effective chemical protective group in halogen-exchange reactions with higher yields (Li Hong-xia, 2007). Additionally, Bashandy et al. (2008) used 2-bromo-1-(3,4-dimethylphenyl)ethanone in the preparation of thiazole derivatives, further highlighting the compound’s versatility in chemical synthesis (Bashandy et al., 2008).
Biotransformations and Enantioselective Synthesis
The potential for this compound in biotransformations and enantioselective synthesis has been demonstrated. Panić et al. (2017) conducted a study using carrot root cells in cholinium-based eutectic mixtures for the enantioselective preparation of chiral molecules, including 1-(3,4-dimethylphenyl)ethanone. This study underscores the feasibility of using environmentally friendly solvents and plant cells in enantioselective reactions (Panić et al., 2017).
Computational and Theoretical Studies
There has been interest in the computational investigation of reactions involving derivatives of this compound. Erdogan and Erdoğan (2019) conducted Density Functional Theory (DFT) calculations to study the reactions between imidazole and various 2-bromo-1-arylethanone derivatives, providing insights into the theoretical aspects of these chemical reactions (Erdogan & Erdoğan, 2019).
Novel Synthetic Approaches and Applications
Innovative synthetic methods involving this compound have been explored. Yang et al. (2004) reported a process for preparing substituted heterocyclic thio ethanone derivatives using 2-bromo-1-(2,3,4-trimethoxyphenyl)ethanone in water, mediated by indium. This method highlights the compound's role in the synthesis of potentially bioactive molecules with moderate antifungal activities (Yang et al., 2004).
Safety and Hazards
properties
IUPAC Name |
2-bromo-1-(2,5-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNKPAIUSINHSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504289 | |
| Record name | 2-Bromo-1-(2,5-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75840-13-0 | |
| Record name | 2-Bromo-1-(2,5-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

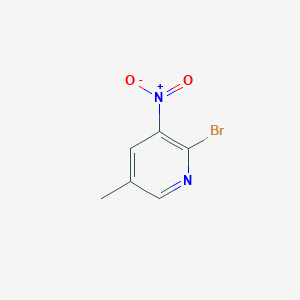


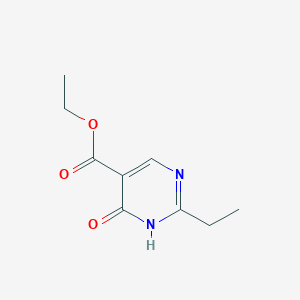
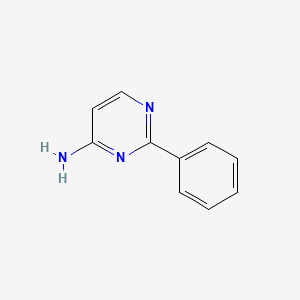
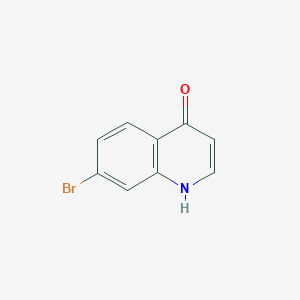
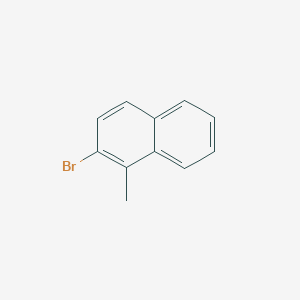
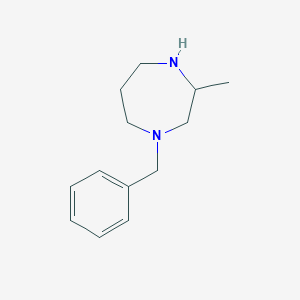
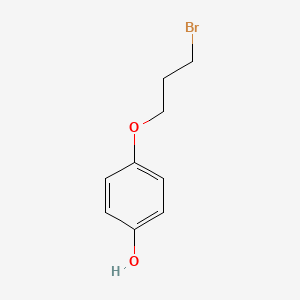
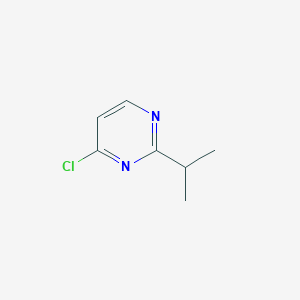

![5-Bromobenzo[1,3]dioxole-4-carboxylic acid](/img/structure/B1280131.png)

